molecular formula C21H24AuClN2 B2920957 Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) CAS No. 852445-81-9

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)

Cat. No.: B2920957
CAS No.: 852445-81-9
M. Wt: 536.85
InChI Key: YFUIKJIITPMUAT-UHFFFAOYSA-M
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Description

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I): is a gold-based compound that features a chloro ligand and a 1,3-dimesityl-1H-imidazol-2(3H)-ylidene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) typically involves the reaction of gold(I) chloride with 1,3-dimesityl-1H-imidazol-2(3H)-ylidene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions typically include mild temperatures and the use of a base such as potassium tert-butoxide to deprotonate the imidazolium salt, facilitating the formation of the carbene ligand.

Industrial Production Methods: While specific industrial production methods for Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines or thiolates.

    Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although these are less common due to the stability of the gold(I) oxidation state.

    Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as triphenylphosphine or thiolates in solvents like dichloromethane under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Various ligands in solvents like acetonitrile or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of gold-phosphine or gold-thiolate complexes.

    Oxidation and Reduction Reactions: Formation of gold(III) complexes or reduced gold species.

    Coordination Reactions: Formation of multi-metallic complexes or coordination polymers.

Scientific Research Applications

Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of gold compounds.

    Coordination Chemistry: It serves as a building block for the synthesis of complex coordination compounds and supramolecular assemblies.

Mechanism of Action

The mechanism of action of Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) in catalysis involves the activation of substrates through coordination to the gold center. The gold center can facilitate various transformations by stabilizing reaction intermediates and lowering activation energies. In medicinal applications, the compound may interact with biological molecules such as proteins and DNA, leading to cytotoxic effects through mechanisms that are still under investigation.

Comparison with Similar Compounds

    Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)silver(I): Similar structure but with a silver center, used in antimicrobial applications.

    Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)palladium(II): Used in catalysis, particularly in cross-coupling reactions.

    Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)platinum(II): Explored for anti-cancer properties.

Uniqueness: Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I) is unique due to the presence of the gold center, which imparts distinct electronic properties and reactivity. The gold center provides stability and the ability to participate in a wide range of chemical reactions, making it a versatile compound in both catalysis and medicinal chemistry.

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUIKJIITPMUAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852445-81-9
Record name Chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I)
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